![molecular formula C20H23N3O B2411143 2-(2-ethylbenzimidazol-1-yl)-N-phenyl-N-propan-2-ylacetamide CAS No. 305346-91-2](/img/structure/B2411143.png)
2-(2-ethylbenzimidazol-1-yl)-N-phenyl-N-propan-2-ylacetamide
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Overview
Description
Benzimidazole is a heterocyclic aromatic organic compound. This bicyclic compound consists of the fusion of benzene and imidazole . It is a common motif in many pharmaceuticals and therapeutic drugs due to its wide range of biological activities .
Synthesis Analysis
Benzimidazole derivatives can be synthesized through various methods. One common method is the condensation of o-phenylenediamine with carboxylic acids in the presence of a condensing agent . Another method involves the reaction of 2-substituted benzimidazoles with corresponding aldehyde and acetophenones .Molecular Structure Analysis
The benzimidazole core consists of a fusion of a benzene ring and an imidazole ring. The imidazole ring contains two nitrogen atoms, one of which bears a hydrogen atom . The molecular structure of benzimidazole derivatives can be analyzed using various spectroscopic techniques .Chemical Reactions Analysis
Benzimidazole is a versatile compound that can undergo various chemical reactions. For instance, it can act as a base, and it can also be deprotonated with stronger bases . The reactivity of benzimidazole allows for the synthesis of a wide range of derivatives .Physical And Chemical Properties Analysis
Benzimidazole is a white or colorless solid that is highly soluble in water and other polar solvents . The physical and chemical properties of specific benzimidazole derivatives would depend on their particular substituents and functional groups .Scientific Research Applications
Synthesis and Antimicrobial Activity
A significant application of benzimidazole derivatives includes their synthesis for antimicrobial evaluation. For instance, the creation of 1,3,4-oxadiazole bearing 1H-benzimidazole derivatives and their subsequent assessment against various microbial strains demonstrated notable antimicrobial activities. These compounds were synthesized through a series of reactions starting from benzimidazole precursors and evaluated against bacteria such as Escherichia coli and Staphylococcus aureus, as well as fungi including Candida albicans and Aspergillus flavus, showcasing their potential as antimicrobial agents (Salahuddin et al., 2017).
Antiviral and Antitumor Applications
Benzimidazole derivatives have also been synthesized and tested for antiviral activity, particularly against hepatitis C virus (HCV) and hepatitis B virus (HBV). Some compounds exhibited significant activity against HCV, highlighting the critical role of the substituent at position 2 of benzimidazole for HCV inhibition (Youssif et al., 2016). Additionally, new N-[4-(benzothiazole-2-yl)phenyl]acetamide derivatives, synthesized using a 2-(4-aminophenyl)benzothiazole structure, were screened for antitumor activity against various human tumor cell lines, revealing compounds with considerable anticancer activity against certain cancer cell lines (Yurttaş et al., 2015).
Antioxidant Activities
The antioxidant potential of benzimidazole derivatives has been explored, with compounds showing significant ability to scavenge hydroxyl and superoxide radicals in vitro. This suggests their potential application as antioxidants in pharmaceutical formulations or as protective agents in biological systems under oxidative stress (Wu et al., 2014).
Mechanism of Action
Target of Action
The primary targets of benzimidazole derivatives, such as 2-(2-ethylbenzimidazol-1-yl)-N-phenyl-N-propan-2-ylacetamide, are often proteins involved in critical cellular processes. For instance, some benzimidazole derivatives have been found to inhibit Bcl-2, an anti-apoptotic protein that is a well-known and appealing cancer therapy target . By inhibiting Bcl-2, these compounds can induce apoptosis, or programmed cell death, in cancer cells .
Mode of Action
Benzimidazole derivatives interact with their targets by binding to specific sites on the target proteins. This binding can inhibit the normal function of the protein, leading to changes in cellular processes. For example, when a benzimidazole derivative binds to Bcl-2, it can inhibit the protein’s anti-apoptotic function, leading to increased apoptosis in cancer cells .
Biochemical Pathways
Benzimidazole derivatives are known to interact with a variety of enzymes and protein receptors, suggesting that they may affect multiple pathways . For instance, by inhibiting Bcl-2, these compounds can affect the apoptosis pathway, leading to increased cell death in cancer cells .
Pharmacokinetics
Benzimidazole derivatives are generally known for their broad range of chemical and biological properties, which can influence their absorption, distribution, metabolism, and excretion (adme) properties . These properties can impact the compound’s bioavailability, or the extent and rate at which the active moiety (drug or metabolite) enters systemic circulation, thereby accessing the site of action .
Result of Action
The result of the action of this compound is likely dependent on its specific targets and mode of action. For example, if the compound targets Bcl-2 and induces apoptosis, the result would be increased cell death in cancer cells . This could potentially slow the growth of tumors and may even lead to tumor shrinkage.
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. These can include the presence of other molecules in the cellular environment, the pH and temperature of the environment, and the presence of metabolic enzymes. For instance, the presence of certain enzymes could potentially metabolize the compound, altering its structure and potentially its function .
Future Directions
properties
IUPAC Name |
2-(2-ethylbenzimidazol-1-yl)-N-phenyl-N-propan-2-ylacetamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23N3O/c1-4-19-21-17-12-8-9-13-18(17)22(19)14-20(24)23(15(2)3)16-10-6-5-7-11-16/h5-13,15H,4,14H2,1-3H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PZLLLIFEWZVEKO-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NC2=CC=CC=C2N1CC(=O)N(C3=CC=CC=C3)C(C)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23N3O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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